Cas no 5467-95-8 (2-Quinolinemethanol, a-(2,6-dichlorophenyl)-)

2-Quinolinemethanol, a-(2,6-dichlorophenyl)- structure
5467-95-8 structure
Product Name:2-Quinolinemethanol, a-(2,6-dichlorophenyl)-
CAS No:5467-95-8
MF:C16H11Cl2NO
MW:304.170642137527
CID:380018
PubChem ID:230487
Update Time:2025-04-19

2-Quinolinemethanol, a-(2,6-dichlorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Quinolinemethanol, a-(2,6-dichlorophenyl)-
    • (2,6-dichlorophenyl)-quinolin-2-ylmethanol
    • (2,6-dichlorophenyl)(quinolin-2-yl)methanol
    • [2]Chinolyl-(2,6-dichlor-phenyl)-methanol
    • [2]quinolyl-(2,6-dichloro-phenyl)-methanol
    • AC1L5JMN
    • AC1Q3P2K
    • CTK5A2237
    • HMS3093N21
    • KST-1A6857
    • NSC25426
    • 5467-95-8
    • SMR001548511
    • CHEMBL1878870
    • NSC-25426
    • (2,6-dichlorophenyl)quinolin-2-ylmethanol
    • MLS002639058
    • DTXSID80282322
    • Inchi: 1S/C16H11Cl2NO/c17-11-5-3-6-12(18)15(11)16(20)14-9-8-10-4-1-2-7-13(10)19-14/h1-9,16,20H
    • InChI Key: XTVVYQXYQDRVPO-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1C(C1C=CC2C=CC=CC=2N=1)O)Cl

Computed Properties

  • Exact Mass: 303.02193
  • Monoisotopic Mass: 303.0217694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 33.1Ų

Experimental Properties

  • PSA: 33.12
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